molecular formula C17H18F3N5O7 B12909933 2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine CAS No. 76513-88-7

2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine

Cat. No.: B12909933
CAS No.: 76513-88-7
M. Wt: 461.3 g/mol
InChI Key: CGINBVWZNFCUAM-SDBHATRESA-N
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Description

2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine is a modified nucleoside analog It is characterized by the presence of acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar and a trifluoromethyl group at the 8-position of the adenine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine typically involves the acetylation of adenosine derivatives. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions .

Industrial Production Methods

Industrial production of 2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce deacetylated or other functionalized analogs .

Scientific Research Applications

2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The acetyl groups may also influence the compound’s solubility and cellular uptake, affecting its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’,5’-Tri-O-acetyl-8-trifluoromethyl adenosine is unique due to the combination of acetyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

76513-88-7

Molecular Formula

C17H18F3N5O7

Molecular Weight

461.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-amino-8-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H18F3N5O7/c1-6(26)29-4-9-11(30-7(2)27)12(31-8(3)28)15(32-9)25-14-10(13(21)22-5-23-14)24-16(25)17(18,19)20/h5,9,11-12,15H,4H2,1-3H3,(H2,21,22,23)/t9-,11-,12-,15-/m1/s1

InChI Key

CGINBVWZNFCUAM-SDBHATRESA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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